"4-[(Tert-butylamino)methyl]-2-methoxyphenol" chemical properties
"4-[(Tert-butylamino)methyl]-2-methoxyphenol" chemical properties
Synonyms: N-tert-butylvanillylamine; 2-Methoxy-4-((tert-butylamino)methyl)phenol CAS (HCl Salt): 1193389-31-9 Content Type: Technical Monograph / Chemical Profile Version: 1.0
Executive Summary
4-[(Tert-butylamino)methyl]-2-methoxyphenol is a secondary amine building block derived from the reductive amination of vanillin (4-hydroxy-3-methoxybenzaldehyde) and tert-butylamine. Structurally, it represents a bulky, lipophilic analog of vanillylamine , a core pharmacophore in capsaicinoids (TRPV1 channel modulators).
For drug development professionals, this compound serves two critical roles:
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Versatile Scaffold: It functions as a precursor for N-substituted vanilloid drugs and high-performance benzoxazine monomers.
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Impurity Standard: It acts as a reference standard for process-related impurities in the synthesis of beta-agonists or vanillin-derived APIs where tert-butylamine is utilized.
This guide details the physicochemical profile, validated synthesis protocols, and reactivity patterns of this compound, emphasizing its utility in medicinal chemistry and materials science.
Physicochemical Profile
The molecule features a "hard" steric block (tert-butyl group) adjacent to a reactive secondary amine and a redox-active guaiacol (2-methoxyphenol) core.
| Property | Value / Description | Note |
| Molecular Formula | C₁₂H₁₉NO₂ | Free Base |
| Molecular Weight | 209.29 g/mol | Free Base |
| Molecular Weight | 245.75 g/mol | Hydrochloride Salt |
| Appearance | White to off-white crystalline solid | HCl Salt is hygroscopic |
| pKa (Amine) | ~10.2 | Calculated (Basic secondary amine) |
| pKa (Phenol) | ~9.9 | Calculated (Guaiacol motif) |
| LogP | 2.1 ± 0.3 | Moderate lipophilicity |
| Solubility | Water (High for HCl salt), MeOH, DMSO | Free base soluble in DCM, EtOAc |
| H-Bond Donors | 2 (Phenolic OH, Amine NH) | |
| H-Bond Acceptors | 3 (Phenolic O, Methoxy O, Amine N) |
Synthetic Methodology
The most robust route to 4-[(Tert-butylamino)methyl]-2-methoxyphenol is the Reductive Amination of vanillin. This pathway is preferred for its atom economy and the use of bio-based starting materials (Vanillin).
Protocol: One-Pot Reductive Amination
Objective: Synthesis of 10g of N-tert-butylvanillylamine HCl.
Reagents:
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Vanillin (4-hydroxy-3-methoxybenzaldehyde): 1.0 eq
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Tert-butylamine: 1.1 eq
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Sodium Borohydride (NaBH₄): 1.5 eq
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Solvent: Methanol (anhydrous)
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Acid quench: 1M HCl
Step-by-Step Workflow:
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Imine Formation: In a dry round-bottom flask, dissolve Vanillin (6.5 g, 42.7 mmol) in Methanol (60 mL).
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Addition: Add Tert-butylamine (5.0 mL, 47.0 mmol) dropwise.
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Equilibration: Stir at room temperature for 2 hours. The solution will turn yellow, indicating imine (Schiff base) formation. Note: The steric bulk of the t-butyl group may slow imine formation compared to linear amines; ensure complete conversion via TLC.
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Reduction: Cool the solution to 0°C. Add NaBH₄ (2.4 g, 64 mmol) portion-wise over 30 minutes to control hydrogen evolution.
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Reaction: Allow to warm to room temperature and stir for 4 hours.
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Quench: Cool to 0°C. Carefully add 1M HCl until pH < 2 to destroy excess hydride and protonate the amine.
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Workup (Free Base): Neutralize with saturated NaHCO₃ to pH ~9. Extract with Dichloromethane (3 x 50 mL). Dry organics over Na₂SO₄ and concentrate in vacuo.
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Salt Formation: Redissolve the crude oil in minimal Ethanol, add 4M HCl in Dioxane, and precipitate with Diethyl Ether. Filter the white solid.
Synthetic Pathway Diagram
The following diagram illustrates the transformation from Vanillin to the target amine, highlighting the intermediate imine species.
Figure 1: Reductive amination pathway. The steric hindrance of the tert-butyl group requires ensuring full imine formation before reduction.
Reactivity & Applications
Pharmaceutical Scaffold (TRPV1 Modulators)
This compound is a structural analog of Capsaicin (8-methyl-N-vanillyl-6-nonenamide). The replacement of the amide chain with a bulky tert-butyl amine alters the binding kinetics to the TRPV1 receptor.
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Mechanism: The vanillyl headgroup binds to the TRP channel's cytosolic domain. The tert-butyl group provides steric occlusion, potentially acting as an antagonist or modifying the agonist profile.
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Derivatization: The secondary amine can be acylated with fatty acids or non-steroidal anti-inflammatory drugs (NSAIDs) to create "soft drugs" or prodrugs with improved permeation.
Benzoxazine Monomers (Materials Science)
In polymer chemistry, this molecule acts as a precursor for Benzoxazine resins .
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Reaction: Condensation with Formaldehyde (2 eq) and a Phenol derivative.
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Result: The secondary amine and the phenolic ortho-position cyclize to form a dihydro-1,3-oxazine ring.
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Property: The tert-butyl group increases the free volume of the resulting polymer, lowering the dielectric constant and improving thermal stability—critical for aerospace composites and electronic packaging.
Reactivity Map
Researchers must be aware of the competing reactivity sites on the molecule.
Figure 2: Primary reactivity sites. The secondary amine is the primary handle for derivatization, while the phenol is susceptible to oxidation.
Analytical Characterization (Expected Data)
To validate the identity of synthesized material, compare against these spectral expectations:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 9.0 (br s, 1H, Phenolic OH)
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δ 6.9 – 6.7 (m, 3H, Aromatic protons)
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δ 3.8 (s, 3H, O-CH₃ )
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δ 3.6 (s, 2H, Ar-CH₂ -NH)
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δ 1.1 (s, 9H, C(CH₃ )₃)
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Mass Spectrometry (ESI+):
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[M+H]⁺ = 210.15 m/z (Free Base)
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Fragment ions may show loss of tert-butyl group (M-57).
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Safety & Handling
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Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE 3 (Respiratory).
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Storage: Hygroscopic (HCl salt). Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
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Stability: The free base is prone to oxidation (browning) upon air exposure due to the electron-rich phenol ring. Always store as the HCl salt for long-term stability.
References
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Preparation method of capsaicin and capsaicin prepared by using same. Google Patents. CN110305031B. (Describes reductive amination of vanillin precursors). Link
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Synthesis of an aromatic amine derived from biomass and its use as a feedstock for versatile epoxy thermoset. ResearchGate. (Discusses vanillin-derived amines in polymer science). Link
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4-[(tert-Butylamino)methyl]-2-methoxyphenol hydrochloride Product Page. CymitQuimica. (Commercial specifications and CAS verification). Link
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Organic Process Research & Development. ACS Publications. (General protocols for reductive amination of benzaldehydes with bulky amines). Link
